molecular formula C14H14BrNO2 B12973943 tert-Butyl 4-bromoquinoline-6-carboxylate

tert-Butyl 4-bromoquinoline-6-carboxylate

Cat. No.: B12973943
M. Wt: 308.17 g/mol
InChI Key: YLWNXYRINIDMHB-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromoquinoline-6-carboxylate is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a bromine atom and a tert-butyl carboxylate group on a quinoline scaffold, providing two distinct sites for further functionalization. The quinoline core is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to multiple biological targets, leading to a wide range of pharmacological activities . The specific substitution pattern on this molecule makes it a key synthon for constructing more complex targets. Its primary research application is as a versatile building block in the synthesis of potential therapeutic agents. For instance, structurally similar 6-bromoquinoline-4-carboxylate esters are utilized as starting materials in the development of Fibroblast Activation Protein (FAP) inhibitors, which are a significant focus in oncology for both diagnostic imaging and therapy . Furthermore, analogous 2-substituted quinoline-6-carboxamide derivatives have been synthesized and evaluated as potent antagonists for the metabotropic glutamate receptor type 1 (mGluR1), a target for treating neuropathic pain . The bromine atom is particularly useful for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkynyl groups . Simultaneously, the tert-butyl ester can be readily deprotected to reveal a carboxylic acid, which can then be coupled with various amines to generate amide libraries for biological screening . This dual reactivity enables researchers to efficiently explore structure-activity relationships (SAR). This product is intended for research purposes only and is not classified as a drug, food additive, or cosmetic. It is strictly for use in laboratory settings and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

tert-butyl 4-bromoquinoline-6-carboxylate

InChI

InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3

InChI Key

YLWNXYRINIDMHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 4 Bromoquinoline 6 Carboxylate and Its Analogues

Direct Esterification Approaches to Quinoline (B57606) Carboxylates

The introduction of a tert-butyl ester group is a critical transformation in the synthesis of the target molecule. This functional group serves as a protecting group for the carboxylic acid, influencing the compound's solubility and reactivity in subsequent steps.

Esterification of Substituted Quinoline Carboxylic Acids with tert-Butanol (B103910)

The direct esterification of a substituted quinoline carboxylic acid with tert-butanol is a common method for forming the corresponding tert-butyl ester. This reaction is typically acid-catalyzed. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol.

A recent advancement in the tert-butylation of carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297) (t-BuOAc), which acts as both the solvent and the tert-butylating agent. This method has shown to be effective for a variety of carboxylic acids, including those with functional groups like bromides, and proceeds with high yields and faster reaction times compared to conventional methods. wikipedia.org

General Principles of tert-Butyl Ester Formation in Quinoline Chemistry

The tert-butyl group is a valuable protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. nih.gov Common methods for forming tert-butyl esters include the reaction of a carboxylic acid with isobutene in the presence of a strong acid catalyst or the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a suitable base. However, for quinoline carboxylic acids, direct acid-catalyzed esterification with tert-butanol remains a straightforward approach. The choice of solvent and catalyst is crucial to optimize the yield and minimize side reactions.

Reagent/CatalystConditionsSubstrate ScopeRef.
tert-Butanol, H₂SO₄RefluxVarious carboxylic acids nih.gov
Di-tert-butyl dicarbonate (Boc₂O), DMAPRoom TemperatureVarious carboxylic acids nih.gov
Tf₂NH, t-BuOAcRoom TemperatureFree amino acids, carboxylic acids with various functional groups wikipedia.org

Regioselective Bromination Strategies in Quinoline Synthesis

The introduction of a bromine atom at the 4-position of the quinoline ring is a key step that requires careful control of regioselectivity.

Approaches to Introduce Bromine at the Quinoline 4-Position

A common and effective method for introducing a bromine atom at the 4-position of a quinoline ring is through the conversion of a precursor containing a hydroxyl group at this position (a quinolin-4-ol or a 4-hydroxyquinoline). Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) followed by a bromide source can be employed for this transformation. researchgate.net For instance, quinolin-4-ol can be treated with phosphorus tribromide in a solvent like DMF to yield 4-bromoquinoline (B50189) in high yield. researchgate.net This strategy is highly regioselective for the 4-position.

ReagentSubstrateProductYieldRef.
PBr₃ in DMFQuinolin-4-ol4-Bromoquinoline88% researchgate.net
POCl₃6-Bromoquinolin-4-ol6-Bromo-4-chloroquinoline81% nih.gov

Synthesis of 4-Bromoquinoline Derivatives from Propargyl Precursors

An alternative approach to constructing 4-bromoquinolines involves the cyclization of ortho-propynol phenyl azides promoted by trimethylsilyl (B98337) bromide (TMSBr). This cascade reaction proceeds smoothly to generate the desired 4-bromoquinoline derivatives in moderate to excellent yields and is compatible with a good range of functional groups. This method offers a direct route to the 4-bromoquinoline core structure.

Construction of the Quinoline Carboxylate Core

The foundational step in the synthesis is the construction of the quinoline ring system with the desired substitution pattern. Several named reactions are available for this purpose, with the Pfitzinger reaction being particularly relevant for the synthesis of quinoline-4-carboxylic acids.

The Pfitzinger reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. acs.org To synthesize a quinoline-6-carboxylic acid derivative, one would start with a 5-substituted isatin bearing a group that can be converted to a carboxylic acid.

A plausible synthetic route to tert-butyl 4-bromoquinoline-6-carboxylate would, therefore, likely commence with the synthesis of a 4-hydroxyquinoline-6-carboxylic acid intermediate. This could potentially be achieved through a modified Pfitzinger or a similar cyclization reaction. Following the formation of this core structure, the carboxylic acid would be esterified to the tert-butyl ester. The final step would involve the conversion of the 4-hydroxy group to the 4-bromo substituent using a suitable brominating agent.

Cyclization Reactions for Substituted Quinoline Ring Formation

The construction of the quinoline nucleus is a well-studied area of organic synthesis, with several named reactions offering versatile pathways to a wide array of substituted derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Friedländer, Gould-Jacobs, and Combes syntheses.

The Friedländer synthesis is a classical and straightforward method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). wikipedia.orgjk-sci.com This reaction is typically catalyzed by acids (such as trifluoroacetic acid, toluenesulfonic acid, or Lewis acids) or bases (like sodium hydroxide). wikipedia.orgjk-sci.com The versatility of the Friedländer synthesis allows for the preparation of polysubstituted quinolines by selecting appropriately substituted precursors. nih.gov For instance, using a 2-aminobenzaldehyde (B1207257) derivative with a substituent at the 5-position (which becomes the C-6 position of the quinoline) allows for the incorporation of functionalities like the carboxylate group from the outset.

The Gould-Jacobs reaction provides a powerful route to 4-hydroxyquinoline (B1666331) derivatives, which are key intermediates for compounds like this compound. wikipedia.org This reaction begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline. wikipedia.org A significant advantage of this method is the ability to use substituted anilines, such as derivatives of 4-aminobenzoic acid, to introduce a carboxyl group at the C-6 position of the quinoline ring. nih.govnih.gov The initial 4-hydroxy group can then be converted to the 4-bromo substituent in a later step. chemicalbook.com

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure to yield a 2,4-disubstituted quinoline. nih.gov While effective for certain substitution patterns, the conditions can be harsh, often requiring strong acids like concentrated sulfuric acid or polyphosphoric acid.

Table 1: Comparison of Major Quinoline Ring Synthesis Methods

ReactionKey ReactantsPrimary Product TypeTypical Catalysts/ConditionsKey Advantages
Friedländer Synthesis2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundPolysubstituted quinolinesAcid or base catalysis (e.g., TFA, NaOH) wikipedia.orgjk-sci.comOperational simplicity, readily available starting materials jk-sci.com
Gould-Jacobs ReactionAniline + Alkoxymethylenemalonic ester4-Hydroxyquinolines wikipedia.orgThermal cyclization, often at high temperatures (>250 °C) wikipedia.orgDirect route to 4-hydroxyquinolines, useful for further functionalization wikipedia.org
Combes SynthesisAniline + β-Diketone2,4-Disubstituted quinolines nih.govStrong acid catalysis (e.g., H₂SO₄, PPA) Prepares 2,4-substituted quinoline backbone nih.gov

Methodologies for Introducing the Carboxylate Moiety at Quinoline C-6

The introduction of a carboxylate group at the C-6 position of the quinoline ring is a critical step in the synthesis of the target compound. This can be accomplished either by incorporating the functionality within the starting materials of a cyclization reaction or by functionalizing the pre-formed quinoline core.

One of the most direct approaches is to employ a starting material that already contains the desired carboxyl group. In the context of the Gould-Jacobs or Doebner reactions, using a substituted aniline such as 4-aminobenzoic acid allows for the direct formation of a quinoline-6-carboxylic acid derivative. nih.govnih.gov For example, the reaction of 4-aminobenzoic acid with appropriate precursors can yield quinoline-4-carboxylic acids, which are valuable intermediates. nih.gov

Alternatively, the carboxyl group can be introduced onto a pre-existing quinoline ring. A common strategy involves the formation of a 6-bromoquinoline (B19933) intermediate, which can then undergo carboxylation. This can be achieved via a palladium-catalyzed reaction using carbon monoxide (CO) or a suitable carboxylating agent. For instance, a 6-bromoquinoline derivative can be subjected to palladium-catalyzed carboxylation in the presence of carbon dioxide to yield the corresponding quinoline-6-carboxylic acid. Another method involves the Skraup synthesis, where heating p-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent can produce 6-bromoquinoline, which can then be functionalized. chemicalbook.com

Once the quinoline-6-carboxylic acid is obtained, the final step is the esterification to form the tert-butyl ester. The tert-butyl group is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions. thieme.de The conversion of the carboxylic acid to its tert-butyl ester can be achieved through several methods. A recently developed, efficient method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), which serves as both the solvent and the tert-butylating agent. thieme.deorganic-chemistry.org This approach is effective for a variety of carboxylic acids, including those with functional groups like bromides, and offers high yields and faster reaction times compared to traditional methods. organic-chemistry.org

A plausible synthetic pathway to this compound could therefore involve the synthesis of 6-bromo-4-hydroxyquinoline from 2-carboxy-4-hydroxy-6-bromoquinoline via decarboxylation. prepchem.com The 4-hydroxy group can be converted to a 4-bromo group using a brominating agent like phosphorus tribromide. chemicalbook.com The resulting 4-bromoquinoline-6-carboxylic acid can then be esterified to afford the final product.

Table 2: Summary of Methodologies for C-6 Carboxylate Introduction

MethodologyDescriptionExample Precursors/ReagentsReference
Cyclization with Substituted PrecursorUsing an aniline derivative with a carboxyl group in a ring-forming reaction.4-Aminobenzoic acid in a Doebner or Gould-Jacobs type reaction. nih.govnih.gov
Palladium-Catalyzed CarboxylationIntroduction of a carboxyl group onto a bromo-substituted quinoline.6-Bromoquinoline, Pd(OAc)₂, CO₂ atmosphere.
Skraup Synthesis followed by FunctionalizationFormation of 6-bromoquinoline from p-bromoaniline, followed by subsequent carboxylation steps.p-Bromoaniline, glycerol, H₂SO₄. chemicalbook.com
EsterificationConversion of the quinoline-6-carboxylic acid to the tert-butyl ester.Quinoline-6-carboxylic acid, tert-butyl acetate, Tf₂NH (catalyst). thieme.deorganic-chemistry.org

Advanced Chemical Transformations and Reactivity of Tert Butyl 4 Bromoquinoline 6 Carboxylate

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituted Position

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, valued for their mild reaction conditions and tolerance of a wide range of functional groups. nih.gov For substrates like tert-Butyl 4-bromoquinoline-6-carboxylate, the bromine atom at the C4 position is the primary site for such transformations.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a premier method for creating biaryl structures. nobelprize.orgtcichemicals.com This reaction is highly effective for the functionalization of bromo-substituted heterocycles, including quinolines. mdpi.com In a typical application, a brominated quinoline (B57606) derivative is reacted with an aryl or heteroaryl boronic acid in the presence of a palladium(0) catalyst and a base. mdpi.com The choice of catalyst, base, and solvent system is crucial for achieving high yields. mdpi.commdpi.com For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using Pd(PPh₃)₄ as the catalyst. mdpi.com While direct studies on this compound are not detailed, the reactivity is well-established for analogous bromo-substituted aromatic systems. researchgate.net

The general applicability of Suzuki-Miyaura coupling allows for the introduction of diverse substituents onto the quinoline core, which is essential for developing new therapeutic agents and functional materials. tcichemicals.com The reaction's tolerance for various functional groups, including esters like the tert-butyl carboxylate, makes it particularly suitable for late-stage functionalization of complex molecules. nobelprize.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Aryl Bromide SubstrateBoronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O75 mdpi.com
4-BromoanisolePhenylboronic acidPd-bpydc-LaK₂CO₃DMF/H₂O98 researchgate.net
4-Bromobenzonitrile4-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane97 researchgate.net

Palladium-catalyzed reactions are instrumental in the functionalization of quinoline-carboxylate systems, enabling the construction of complex molecular architectures. nih.gov The presence of the carboxylate group can influence the reactivity and provide a handle for further transformations. For example, palladium-catalyzed decarboxylative coupling reactions have been developed for quinolinone-3-carboxylic acids, where the carboxylic acid is removed during the C-C bond formation with an aryl halide. nih.gov

In the context of this compound, the bromo group is the primary site for palladium-catalyzed functionalization. One-pot procedures that combine traditional cross-coupling with C-H functionalization have been reported, using the quinoline substrate itself as a ligand for the palladium catalyst. researchgate.netnih.gov This approach allows for the rapid synthesis of complex, π-extended frameworks. nih.gov The C-H functionalization can occur at various positions on the quinoline ring, with the site selectivity often directed by the specific ligands and reaction conditions used. acs.orgacs.org For instance, while many palladium-catalyzed C-H functionalizations of quinoline N-oxides are C2 selective, methods for achieving C8 selectivity have also been developed. acs.orgacs.org Such strategies highlight the versatility of palladium catalysis in modifying quinoline systems beyond simple cross-coupling at a halogenated position. rsc.org

The mechanism of the Suzuki-Miyaura cross-coupling reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species. nobelprize.orgmdpi.com The cycle consists of three primary steps:

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (e.g., this compound) to the palladium(0) complex, forming a Pd(II) intermediate. nobelprize.orgmdpi.com

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.org The base plays a critical role in facilitating this step. mdpi.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgmdpi.com

In reactions involving quinoline substrates, the nitrogen atom of the quinoline ring can act as a ligand, coordinating to the palladium center. nih.gov This interaction can facilitate the reaction and is supported by NMR spectroscopy and X-ray crystallography studies. researchgate.netnih.gov This substrate-ligand interaction can be harnessed in one-pot, multi-step reaction sequences that combine distinct mechanistic processes, such as cross-coupling and C-H activation, using a single palladium precatalyst. nih.gov

Other Transition Metal-Mediated Transformations of Quinoline Derivatives

While palladium is dominant in cross-coupling, other transition metals, including copper, ruthenium, and indium, also catalyze important transformations for the synthesis and functionalization of quinoline derivatives.

Copper-catalyzed reactions offer a complementary approach for modifying quinoline scaffolds. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction used to form 1,2,3-triazoles. nih.govnih.gov If the bromo-group of this compound were first converted to an alkyne (e.g., via a Sonogashira coupling) or an azide, this copper-catalyzed reaction could be employed for further functionalization. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups. nih.gov

Additionally, copper catalysis is used in other annulation strategies to build quinoline frameworks. For instance, a copper-catalyzed [4+1+1] annulation involving anthranils and carbene intermediates has been reported for the synthesis of 2,3-diaroylquinolines. mdpi.com

Table 2: Examples of Copper-Catalyzed Reactions
Reaction TypeSubstratesCatalyst SystemKey FeaturesReference
Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkynes, AzidesCu(I) salts (e.g., CuI)High yield, mild conditions, forms 1,4-disubstituted triazoles. nih.gov nih.govnih.gov
[4+1+1] AnnulationAnthranils, Sulfoxonium YlidesCopper catalystForms functionalized 2,3-diaroylquinolines. mdpi.com mdpi.com

Ruthenium: Ruthenium catalysts are highly versatile and have been employed in various methods for synthesizing and modifying quinolines. One notable application is in acceptorless dehydrogenative coupling (ADC) reactions, which provide a sustainable route to N-heterocycles. rsc.org For example, a bifunctional ruthenium NNN-pincer complex can catalyze the synthesis of a wide variety of quinolines from 2-aminobenzyl alcohols and secondary alcohols, producing only hydrogen and water as byproducts. rsc.org Ruthenium catalysts are also effective in the asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.org Other ruthenium-catalyzed methods include the synthesis of quinolines from nitroarenes and aliphatic alcohols, and from anilines via an amine exchange reaction. oup.comlookchemmall.com

Indium: Indium catalysts, particularly indium(III) salts like InCl₃ and InI₃, have emerged as effective Lewis acids for promoting the synthesis of quinoline derivatives. iaea.org An efficient method involves the indium(III) chloride-catalyzed tandem reaction of imines with alkynes, which proceeds through addition, cyclization, and oxidation to afford a diverse range of quinolines in good yields. iaea.org Indium(III) iodide has also been shown to catalyze cascade cycloisomerization reactions of 1,5-enynes to form complex polycyclic frameworks. acs.org These methods highlight the utility of indium in constructing the core quinoline structure from simpler acyclic precursors.

Electrochemical Functionalization Strategies for Quinoline Carboxylates

In recent years, organic electrosynthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods. nih.gov By using electricity as a traceless reagent, electrochemical reactions can often be performed under mild conditions, minimizing waste and avoiding the use of hazardous reagents. nih.gov The quinoline nucleus is an excellent candidate for electrochemical modification due to its inherent redox properties.

Minisci-Type Alkylation of Quinoline Carboxylates

The Minisci reaction is a classic method for the C-H alkylation of electron-deficient heterocycles. chemistryviews.orgnih.gov Its electrochemical variant, the e-Minisci reaction, offers a greener and more efficient approach to this important transformation. rsc.org In the context of this compound, the e-Minisci reaction would involve the generation of an alkyl radical, which then adds to the protonated quinoline ring.

The reaction is typically carried out in an undivided cell with a constant current. A variety of alkyl radicals can be generated from readily available precursors such as carboxylic acids, alkyl halides, or even alkanes. The regioselectivity of the addition is governed by the electronic properties of the quinoline ring, with the C2 and C4 positions being the most favored sites for nucleophilic attack. Given that the 4-position is blocked by a bromine atom, the alkylation of this compound would be expected to occur primarily at the C2 position.

Table 1: Hypothetical Electrochemical Minisci-Type Alkylation of this compound *

EntryAlkyl Radical SourceProductTheoretical Yield (%)
1Cyclohexanetert-Butyl 2-cyclohexyl-4-bromoquinoline-6-carboxylate85
2tert-Butylperacetic acidtert-Butyl 2-tert-butyl-4-bromoquinoline-6-carboxylate78
3Isopropyl iodidetert-Butyl 2-isopropyl-4-bromoquinoline-6-carboxylate82

This table presents a hypothetical reaction scheme based on established electrochemical Minisci-type alkylations of other quinoline derivatives. chemistryviews.orgrsc.org

Electrosynthesis Approaches for Quinoline Modification

Beyond Minisci-type alkylation, electrosynthesis offers a plethora of other opportunities for the modification of quinoline carboxylates. These methods can be broadly categorized into anodic oxidations and cathodic reductions.

Anodic oxidation can be employed to introduce nucleophiles onto the quinoline ring. For instance, the electrochemical hydrocyanomethylation of quinolines using acetonitrile (B52724) as both the solvent and the cyanomethyl source has been reported. rsc.org This reaction proceeds under mild, room temperature conditions and demonstrates good functional group tolerance. rsc.org Applying this to this compound could potentially lead to the introduction of a cyanomethyl group, a valuable synthon for further elaboration.

Cathodic reduction, on the other hand, can be utilized to hydrogenate the quinoline ring or to perform reductive couplings. The selective hydrogenation of the quinoline nucleus to the corresponding tetrahydroquinoline has been achieved electrochemically. rsc.org This transformation is particularly interesting as tetrahydroquinolines are prevalent in many natural products and pharmaceuticals.

Furthermore, the bromine atom at the C4 position of this compound opens the door to electrochemical cross-coupling reactions. While not a direct modification of the quinoline core itself, electrosynthesis can be used to generate the organometallic reagents required for Suzuki, Stille, or other cross-coupling reactions, thus providing a sustainable route to biaryl quinolines and other complex structures.

Table 2: Potential Electrosynthesis Approaches for the Modification of this compound *

Reaction TypeReagents/ConditionsPotential Product
Anodic HydrocyanomethylationAcetonitrile, Room Temperaturetert-Butyl 4-bromo-2-(cyanomethyl)quinoline-6-carboxylate
Cathodic HydrogenationProtic Solvent, Controlled Potentialtert-Butyl 4-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Electrochemical Cross-CouplingArylboronic acid, Electogenerated Pd(0)tert-Butyl 4-aryl-quinoline-6-carboxylate

This table illustrates potential applications of electrosynthesis to the target molecule based on established methodologies for other quinoline derivatives. rsc.org

Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Bromoquinoline 6 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. For tert-butyl 4-bromoquinoline-6-carboxylate, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), can provide profound insights into its three-dimensional arrangement and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline (B57606) Carboxylate Analog (Calculated via DFT/B3LYP/6-31G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-C31.37C2-N1-C9117.5
C3-C41.42C3-C4-C10120.1
N1-C91.38C5-C6-C7121.0
C6-C(O)O1.49O-C-O(tBu)125.3
C4-Br1.90C4-C3-C2120.8

Note: This data is representative of a quinoline carboxylate analog and is intended for illustrative purposes, as specific DFT data for this compound is not publicly available.

The electronic structure analysis reveals how electrons are distributed within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. Mulliken charge analysis can quantify the partial atomic charges on each atom, offering a numerical representation of the electron distribution.

Table 2: Representative Electronic Properties for a Quinoline Carboxylate Analog (Calculated via DFT/B3LYP/6-31G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D

Note: This data is representative of a quinoline carboxylate analog and is intended for illustrative purposes.

Reaction Pathway Modeling for Synthetic Transformations

The synthesis of polysubstituted quinolines can often be achieved through classic named reactions such as the Pfitzinger or Doebner-von Miller reactions. iipseries.orgwikipedia.org Computational modeling of these reaction pathways can elucidate the underlying mechanisms, identify transition states, and predict the feasibility of a given synthetic route. For a molecule like this compound, understanding the mechanism of its formation can aid in optimizing reaction conditions to improve yield and minimize byproducts.

The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to form a quinoline-4-carboxylic acid. wikipedia.org A plausible synthesis of a precursor to the target molecule could involve a variation of this reaction.

Reaction Pathway Modeling of a Pfitzinger-type reaction could involve:

Locating Transition States: Identifying the high-energy transition state structures for each step of the reaction.

Calculating Activation Energies: Determining the energy barriers that must be overcome for the reaction to proceed.

For example, the initial ring-opening of isatin by a base, followed by condensation with a suitable ketone and subsequent cyclization and dehydration, can be modeled. wikipedia.org Computational studies can reveal the energetics of each step, providing a detailed picture of the reaction coordinate.

Molecular Docking Studies of Quinoline Carboxylates

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is extensively used in drug discovery to understand how a small molecule, such as a quinoline carboxylate, might interact with a biological target, typically a protein or nucleic acid. nih.govjst.go.jp

Given the prevalence of quinoline derivatives as anticancer and antibacterial agents, a hypothetical docking study of a tert-butyl quinoline-6-carboxylate analog could be performed against a relevant enzyme, such as a bacterial DNA gyrase or a human topoisomerase. jst.go.jpglobalresearchonline.net The goal of such a study would be to predict the binding affinity and the specific interactions that stabilize the ligand-protein complex.

The docking process involves placing the ligand in the active site of the protein and evaluating various poses based on a scoring function. This function estimates the binding free energy, with more negative scores indicating stronger binding. Key interactions that are often analyzed include:

Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen and nitrogen.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Noncovalent interactions involving the bromine atom.

Table 3: Representative Molecular Docking Results for a Quinoline Carboxylate Analog against a Hypothetical Protein Kinase Target

Ligand PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5LYS76, ASP184Hydrogen Bond
2-8.2LEU22, VAL30, ILE84Hydrophobic
3-7.9PHE185Pi-Pi Stacking

Note: This data is hypothetical and for illustrative purposes only.

The insights gained from such docking studies can guide the design of more potent and selective inhibitors. For instance, if a particular region of the molecule is not engaged in favorable interactions, it could be modified to improve binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity. For quinoline derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their anticancer and antibacterial properties. nih.govnih.govnih.gov

To develop a QSAR model for a series of quinoline derivatives, the following steps are typically taken:

Data Set Collection: A set of quinoline compounds with known biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR equation for the antibacterial activity of a series of quinoline derivatives might look like this:

log(1/MIC) = 0.5 * LogP - 0.2 * (LUMO) + 1.2 * (Charge on N1) + 2.1

In this equation, LogP represents the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital, and "Charge on N1" is the partial charge on the quinoline nitrogen atom. Such a model would suggest that higher lipophilicity, a lower LUMO energy, and a more negative charge on the nitrogen are beneficial for antibacterial activity. These insights can then be used to design new quinoline derivatives with potentially enhanced efficacy.

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functionally Active Quinoline (B57606) Derivatives

The inherent reactivity of the 4-bromo and 6-carboxylate functionalities on the tert-butyl 4-bromoquinoline-6-carboxylate scaffold makes it an ideal starting point for the synthesis of a multitude of functionally active quinoline derivatives. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. Concurrently, the tert-butyl ester at the 6-position can be hydrolyzed under acidic conditions to the corresponding carboxylic acid, which can then be converted to amides, esters, and other functional groups.

A notable application is in the synthesis of novel antimicrobial agents. For instance, the quinoline scaffold is a known pharmacophore in antimicrobial drug discovery. By utilizing intermediates like this compound, chemists can systematically modify the quinoline core to develop compounds with potent activity against various pathogens. One such example is the synthesis of 2-phenyl quinoline hydrazide derivatives, which have been investigated as potential bacterial DNA gyrase inhibitors. acs.org The synthesis of these compounds often involves the Pfitzinger reaction, starting from isatin (B1672199) and an appropriate acetophenone (B1666503) to form a 2-aryl-quinoline-4-carboxylic acid, which can be conceptually linked back to the functionalization potential of the 4- and 6-positions of the quinoline ring. acs.org

Furthermore, the quinoline framework is a key component in the development of anticancer agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of cytotoxic activity. For example, new series of N-substituted 2-pyrazolines have been synthesized from quinoline-based chalcones, demonstrating significant anticancer activity against various human cancer cell lines. nih.gov The synthesis of these complex molecules often relies on the stepwise functionalization of a pre-existing quinoline core, a role for which this compound is well-suited. Another strategy involves the glycoconjugation of quinoline derivatives to enhance their selectivity and cytotoxicity towards cancer cells. nih.gov This approach leverages the differential metabolic needs of tumor cells, and the synthesis of such conjugates would benefit from a versatile starting material like this compound, where the carboxylate group provides a convenient handle for attaching a sugar moiety.

The following table summarizes examples of functionally active quinoline derivatives that can be conceptually synthesized from a 4-bromoquinoline-6-carboxylate scaffold.

Derivative ClassTarget/ApplicationSynthetic Strategy
2-Aryl-quinoline-4-carbohydrazidesMicrobial DNA Gyrase InhibitorsPfitzinger reaction followed by hydrazide formation
Quinoline-based 4,5-dihydro-1H-pyrazolesAnticancer, AntimicrobialCyclocondensation of quinoline-chalcones
Glycoconjugated QuinolinesTargeted Cancer TherapyAttachment of sugar moieties to the quinoline scaffold

Strategies for Chemical Library Generation from the 4-Bromoquinoline-6-carboxylate Scaffold

The generation of chemical libraries around a privileged scaffold is a cornerstone of modern drug discovery and chemical biology. Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space. beilstein-journals.orgnih.gov The this compound scaffold is an excellent starting point for DOS due to its two distinct and orthogonally reactive functional groups.

The primary strategy for generating a chemical library from this scaffold involves a divergent synthetic approach. The 4-bromo position serves as a key diversification point. Using a variety of palladium-catalyzed cross-coupling reactions, a vast array of substituents can be introduced. For example, a library of compounds can be generated by reacting this compound with a diverse set of boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling). Each of these reactions would introduce a different type of structural element at the 4-position, leading to a rapid expansion of chemical diversity.

Following the diversification at the 4-position, the tert-butyl ester at the 6-position provides a second vector for diversification. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Alternatively, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized. This two-dimensional diversification strategy allows for the creation of a large and structurally rich chemical library from a single, readily accessible starting material.

The principles of two-directional synthesis can also be applied, where a simpler starting material is elaborated in two directions to rapidly build complexity. beilstein-journals.orgnih.gov While not a direct application to the pre-formed this compound, the logic of building diversity through sequential and orthogonal reactions is central. The table below outlines a potential strategy for chemical library generation.

Diversification StepReaction TypeBuilding BlocksResulting Diversity
Step 1: C4-Position Suzuki CouplingDiverse Aryl/Heteroaryl Boronic AcidsVaried aromatic substituents at C4
Heck CouplingDiverse AlkenesVaried alkenyl substituents at C4
Sonogashira CouplingDiverse Terminal AlkynesVaried alkynyl substituents at C4
Step 2: C6-Position Amide CouplingLibrary of Primary/Secondary AminesDiverse amide functionalities at C6
EsterificationLibrary of AlcoholsDiverse ester functionalities at C6

Role in the Development of Chemical Probes and Imaging Agents (focus on chemical synthesis and modification)

Chemical probes and imaging agents are essential tools for studying biological processes in vitro and in vivo. The quinoline scaffold has been successfully incorporated into such molecules. The synthesis of these probes often requires a versatile starting material that allows for the introduction of a reporter group, such as a fluorophore or a radiolabel, in a controlled manner. This compound is an ideal precursor for this purpose.

A key example is the development of positron emission tomography (PET) imaging agents. For instance, a 18F-labeled quinoline analogue has been synthesized as a potential PET tracer for imaging fibroblast activation protein (FAP), which is overexpressed in many tumors. frontiersin.org The synthesis of the radiolabeled precursor for this tracer involved a 6-bromoquinoline-4-carboxylic acid derivative. frontiersin.org This highlights the utility of the bromo- and carboxylate- functionalities in the synthesis of complex imaging agents. The bromine atom can serve as a handle for introducing the radiolabel via nucleophilic substitution or as a precursor for a stannane (B1208499) or boronic ester for subsequent radiolabeling reactions.

The general synthetic strategy for developing a quinoline-based chemical probe from this compound would involve several key steps. First, the 4-bromo position could be functionalized to introduce a linker or a reactive group for conjugation to a reporter molecule. Alternatively, the bromo group itself could be the site of radiolabeling. The 6-carboxylate group could be modified to modulate the physicochemical properties of the probe, such as its solubility and cell permeability, or to attach a targeting moiety that directs the probe to a specific biological target.

The following table outlines the synthetic considerations for developing chemical probes from the this compound scaffold.

Probe ComponentSynthetic Approach using the ScaffoldPurpose
Reporter Group Functionalization at the 4-bromo position (e.g., via cross-coupling to a fluorophore-containing building block) or direct radiohalogenation.To provide a detectable signal (fluorescence, radioactivity).
Linker Introduction of a linker at the 4- or 6-position.To spatially separate the reporter group from the quinoline core and minimize steric hindrance.
Targeting Moiety Conjugation to the 6-carboxylate group.To direct the probe to a specific protein or cellular location.
Physicochemical Properties Modification of the 6-carboxylate group (e.g., to an amide or a more polar group).To optimize solubility, cell permeability, and pharmacokinetic properties.

Future Perspectives in Research on Tert Butyl 4 Bromoquinoline 6 Carboxylate

Exploration of Novel Catalytic Systems for C-Br Bond Activation and Functionalization

The carbon-bromine (C-Br) bond is a cornerstone for synthetic diversification, and future research will undoubtedly focus on innovative catalytic systems to unlock its full potential in tert-butyl 4-bromoquinoline-6-carboxylate. While traditional palladium-catalyzed cross-coupling reactions are standard, the next wave of innovation will likely concentrate on catalysts that offer greater precision, operate under milder conditions, and provide access to novel chemical space.

One promising avenue is the development of bifunctional catalysts. These systems, which might incorporate both a Lewis acid and a Lewis base on a single chiral scaffold, could activate the C-Br bond while simultaneously controlling stereoselectivity in subsequent bond-forming events. nih.gov Another emerging area is the use of halogen-bond (XB) based organocatalysis. Computational and mechanistic studies have shown that XB-donor scaffolds can activate alkyl-bromide bonds, facilitating their cleavage and substitution. acs.org This metal-free activation strategy represents a significant leap forward, offering a potentially greener and more cost-effective alternative to conventional transition-metal catalysis.

Furthermore, photoredox catalysis presents a powerful method for C-Br bond functionalization. Using inexpensive organic dyes and visible light, it is possible to generate reactive radical intermediates under exceptionally mild conditions. researchgate.net Applying such systems to this compound could enable a wide range of transformations that are often challenging with traditional methods, expanding the library of accessible derivatives for biological screening and materials science.

Table 1: Potential Catalytic Systems for C-Br Bond Functionalization

Catalytic SystemActivation PrinciplePotential Advantages
Bifunctional Catalysts Combined Lewis acid/base activation on a chiral scaffold. nih.govHigh enantioselectivity, enhanced reaction rates.
Halogen-Bond Donors Non-covalent interaction between halogen and catalyst. acs.orgMetal-free catalysis, mild reaction conditions.
Photoredox Catalysis Visible light-induced single-electron transfer. researchgate.netAccess to unique radical pathways, high functional group tolerance.

Development of Sustainable and Green Chemistry Routes for its Synthesis

The synthesis of quinoline (B57606) derivatives is evolving to meet the principles of green chemistry, a trend that will shape the future production of this compound. rsc.org Traditional methods like the Skraup and Friedländer syntheses often require harsh conditions, strong acids, and high temperatures. nih.gov Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally benign.

A key focus will be the use of greener solvents, with water being the ideal medium. Researchers have already demonstrated eco-friendly Friedländer reactions for other quinolines using water as the solvent, significantly reducing the environmental impact. nih.gov Another strategy involves the use of solid-supported reagents and catalysts. For instance, a one-pot synthesis for quinoline-2-carboxylates was developed using a polymer-supported base, which simplifies purification, minimizes waste, and avoids complex aqueous work-ups. mdpi.comnih.gov Such heterogeneous systems are easily recoverable and reusable, aligning with the goals of a circular economy.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of advanced automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the synthesis and derivatization of complex molecules like this compound. These technologies offer unprecedented speed, efficiency, and control over chemical reactions. rsc.org

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, provides superior control over reaction parameters such as temperature, pressure, and mixing. This enhanced control can lead to significantly improved yields and selectivity compared to traditional batch synthesis. youtube.com For instance, a modified Doebner-von Miller reaction for a quinoline derivative was successfully implemented in a flow reactor, proving to be a rapid and green synthetic route. rsc.org Applying this to the synthesis of this compound could improve safety, particularly for highly exothermic or rapid reactions, and allow for seamless scaling from laboratory research to pilot-scale production. youtube.com

When combined with HTE, flow systems can accelerate the discovery of new derivatives and the optimization of reaction conditions. HTE platforms enable chemists to run hundreds or even thousands of reactions in parallel on a small scale. rsc.org This is particularly valuable for exploring the functionalization of the C-Br bond, allowing for rapid screening of various catalysts, ligands, and coupling partners to identify optimal conditions for producing libraries of novel quinoline compounds for drug discovery and other applications. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.